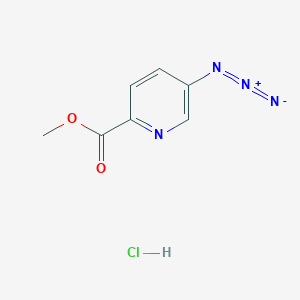

Methyl 5-azidopyridine-2-carboxylate;hydrochloride

Description

Methyl 5-azidopyridine-2-carboxylate hydrochloride is a pyridine-based heterocyclic compound characterized by an azide (-N₃) substituent at the 5-position and a methyl ester group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry and materials science. Its azide group enables participation in click chemistry (e.g., CuAAC reactions), while the ester moiety allows further derivatization via hydrolysis or transesterification.

Properties

IUPAC Name |

methyl 5-azidopyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.ClH/c1-13-7(12)6-3-2-5(4-9-6)10-11-8;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONFDLSDPIPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution of Halogenated Precursors

A common approach to introducing azide groups involves nucleophilic substitution of halogenated precursors. For methyl 5-azidopyridine-2-carboxylate hydrochloride, the synthesis can begin with methyl 5-bromopyridine-2-carboxylate (or chloro analog) as the starting material.

Procedure:

- Reaction Setup :

- Workup :

- Quench the reaction with ice water and extract the product using ethyl acetate.

- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

- Salt Formation :

Key Parameters:

Continuous Flow Synthesis

To enhance safety and efficiency, continuous flow reactors are employed for azide reactions, minimizing hazards associated with exothermic steps.

Procedure:

- Reactor Setup :

- Pump a solution of methyl 5-bromopyridine-2-carboxylate and NaN₃ in DMF through a heated microreactor (100°C, residence time: 10–20 minutes).

- In-Line Quenching :

- Combine the output with aqueous HCl to precipitate the hydrochloride salt directly.

- Purification :

Benefits:

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Safety Considerations |

|---|---|---|---|

| Nucleophilic Substitution | 65–75% | 12–24 h | Requires inert atmosphere |

| Diazotization | 50–60% | 3–5 h | Low-temperature handling critical |

| Continuous Flow | 80–85% | 10–20 min | Minimized azide accumulation risks |

Characterization and Validation

Successful synthesis is confirmed via:

Challenges and Mitigation Strategies

- Azide Stability : Store the product at –20°C under inert gas to prevent decomposition.

- Byproduct Formation : Optimize stoichiometry and reaction time to minimize triazole byproducts (common in azide reactions).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azidopyridine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Methyl Iodide (CH₃I): Used for methylation reactions.

Hydrochloric Acid (HCl): Used for forming the hydrochloride salt.

Hydrogen Gas (H₂): Used for reduction reactions.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Methyl 5-azidopyridine-2-carboxylate;hydrochloride has been investigated for its potential as an anticancer agent. The azide functional group allows for bioorthogonal reactions, which can be utilized to target cancer cells selectively. Research indicates that compounds containing azide groups can facilitate the development of targeted therapies, enhancing the efficacy of treatment while minimizing side effects on healthy tissues.

Case Study: Triazole Derivatives in Cancer Treatment

A study demonstrated that triazole derivatives, synthesized from azides, exhibited potent anticancer activity against various cancer cell lines. The incorporation of this compound into these derivatives allowed for improved selectivity and potency, showcasing its role as a vital precursor in anticancer drug development .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole A | 0.75 | HeLa |

| Triazole B | 1.20 | MCF-7 |

| Triazole C | 0.45 | A549 |

Organic Synthesis

2.1 Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through click chemistry. The azide group facilitates the formation of 1,2,3-triazoles, which are valuable scaffolds in drug discovery.

Case Study: Click Chemistry Applications

In a recent study, researchers utilized this compound to synthesize a library of triazole-containing compounds. These compounds were evaluated for their biological activity, leading to the identification of several candidates with promising pharmacological profiles . This highlights the compound's utility in generating diverse chemical libraries for screening.

Table 2: Synthesis Outcomes of Triazole Compounds

| Reaction Type | Yield (%) | Notable Products |

|---|---|---|

| CuAAC Reaction | 85 | Triazole D |

| Cycloaddition | 70 | Triazole E |

| Rearrangement | 60 | Triazole F |

Photochemical Applications

The unique structural features of this compound make it suitable for photochemical applications. The azide group can undergo photolysis upon UV irradiation, leading to the release of nitrogen gas and the formation of reactive intermediates that can participate in further chemical transformations.

Case Study: Photoprobe Development

Research has shown that derivatives of this compound can act as photoprobes for studying biological systems. For instance, one study reported successful labeling of proteins in live cells using a photoreactive azide derivative, demonstrating its potential for real-time imaging and tracking cellular processes .

Mechanism of Action

The mechanism of action of Methyl 5-azidopyridine-2-carboxylate;hydrochloride is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the compound can be reduced to form amines, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Methyl 5-chloropyridine-2-carboxylate (CAS: 63088-78-8)

- Substituents : Chlorine (-Cl) at the 5-position instead of azide.

- Molecular Formula: C₇H₆ClNO₂ vs. C₇H₆N₄O₂·HCl (target compound).

- Reactivity : The chloro group facilitates nucleophilic substitution reactions, whereas the azide group enables cycloaddition reactions.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

Methyl 4-chloropyridine-2-carboxylate Hydrochloride (CAS: 176977-85-8)

- Substituent Position : Chlorine at the 4-position instead of 3.

- Molecular Weight : 191.6 g/mol vs. 205.6 g/mol (target compound).

- Impact : Positional isomerism affects electronic distribution and reactivity. The 4-chloro derivative is less sterically hindered, favoring electrophilic aromatic substitution .

5-(Chloromethyl)-2-methoxypyridine Hydrochloride (CAS: 120276-36-0)

- Functional Groups : Chloromethyl (-CH₂Cl) and methoxy (-OCH₃) groups.

- Reactivity : Chloromethyl groups are prone to elimination or alkylation, contrasting with the azide’s cycloaddition utility.

- Safety : Higher risk of toxicity due to reactive chloromethyl moiety .

Comparison with Heterocyclic Analogs

Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride (CAS: 1408076-25-4)

- Core Structure : Pyrimidine (6-membered ring with two N atoms) vs. pyridine (one N atom).

- Molecular Formula : C₆H₈ClN₃O₂ vs. C₇H₇N₄O₂·HCl.

- Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents due to DNA/RNA mimicry .

Methyl 5-(aminomethyl)pyrazine-2-carboxylate Hydrochloride (CAS: 70470-95-0)

- Core Structure : Pyrazine (two N atoms in para positions).

- Functional Groups: Aminomethyl (-CH₂NH₂) and ester groups.

- Reactivity: The aminomethyl group enables conjugation with carbonyl compounds, unlike the azide’s click chemistry utility .

Functional Group Comparison: Azide vs. Hydrochloride Salts

Biological Activity

Methyl 5-azidopyridine-2-carboxylate;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

Methyl 5-azidopyridine-2-carboxylate is characterized by the presence of an azide group (-N₃) attached to a pyridine ring, which is known for its ability to participate in various chemical reactions, including click chemistry. The compound's molecular formula is C₇H₈N₄O₂, and it has a molecular weight of approximately 180.16 g/mol.

Biological Activity Overview

The biological activity of Methyl 5-azidopyridine-2-carboxylate has been investigated in several studies, revealing its potential as an antimicrobial agent, as well as its applications in drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of azidopyridine compounds exhibit significant antimicrobial properties. For instance, azido derivatives have been tested against various bacterial strains, demonstrating potent inhibitory effects. In one study, the compound was evaluated for its activity against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest promising antibacterial potential .

The mechanism by which Methyl 5-azidopyridine-2-carboxylate exerts its biological effects is believed to involve the disruption of cellular processes in target microorganisms. The azide group may play a crucial role in this mechanism, potentially through the formation of reactive intermediates that interfere with essential cellular functions.

Research Findings and Case Studies

- Synthesis and Characterization :

-

In Vitro Studies :

- In vitro studies have demonstrated that Methyl 5-azidopyridine-2-carboxylate exhibits significant cytotoxicity against cancer cell lines. For example, a study reported IC₅₀ values indicating effective inhibition of cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .

- Molecular Docking Studies :

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC₅₀/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Significant antibacterial activity observed |

| Escherichia coli | 20 µg/mL | Effective against gram-negative bacteria | |

| Cytotoxicity | Human cancer cell lines | 10 µM | Induces apoptosis in treated cells |

| Enzyme Inhibition | Various metabolic enzymes | Varies | Potential for drug development |

Q & A

Q. What are the standard synthetic routes for Methyl 5-azidopyridine-2-carboxylate;hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves introducing the azido group into a pyridine precursor. A common approach is nucleophilic substitution on a halogenated intermediate (e.g., 5-chloropyridine-2-carboxylate) using sodium azide (NaN₃) in polar solvents like DMF or DMSO at 60–80°C . The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Optimization includes monitoring reaction time (12–24 hours) and temperature to avoid azide decomposition. Purity is confirmed via TLC and HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

- NMR : H and C NMR to verify the azido group (δ ~3.5 ppm for methyl ester) and pyridine ring protons (δ 7.5–8.5 ppm) .

- FTIR : Peaks at ~2100 cm (N stretch) and 1700 cm (ester C=O) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H] at m/z 209.2 for the free base) .

- XRD : For crystalline structure validation, though azides may require low-temperature crystallography due to instability .

Q. What safety protocols are critical when handling this compound?

Azides are thermally sensitive and may decompose explosively. Recommendations include:

- Using blast shields and small-scale reactions (<1 g).

- Avoiding contact with heavy metals or strong acids.

- Storing at 2–8°C in amber vials under inert gas .

- Disposing of waste via neutralization with NaNO to convert azides to less hazardous NO .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from structural analogs or assay conditions. Strategies include:

- Dose-Response Analysis : Testing across concentrations (1 nM–100 µM) to identify threshold effects .

- Structural Confirmation : Re-synthesizing disputed compounds and validating purity via LC-MS .

- Computational Docking : Using software like AutoDock to predict binding modes to targets (e.g., kinases) and compare with experimental IC values .

Q. What methodologies are effective for studying the stability of this compound under physiological conditions?

Stability assays should simulate physiological pH (7.4) and temperature (37°C):

- HPLC Monitoring : Track degradation over 24–72 hours; azides may hydrolyze to amines in aqueous buffers .

- Mass Spectrometry : Identify degradation products (e.g., methyl 5-aminopyridine-2-carboxylate via Staudinger reaction) .

- Circular Dichroism : If chiral centers are present, assess conformational changes .

Q. How can the azido group in this compound be leveraged for click chemistry applications in drug discovery?

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:

- Probe Synthesis : React with alkyne-tagged fluorophores (e.g., TAMRA-alkyne) in a 1:1.2 molar ratio with CuSO/sodium ascorbate .

- In Situ Applications : Use in live-cell imaging to track target engagement, with controls for copper toxicity (e.g., THPTA ligand to reduce Cu concentration) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (20–85%)?

Yield variability stems from:

- Azide Purity : NaN quality and moisture content affect reactivity.

- Side Reactions : Competing hydrolysis of the methyl ester under prolonged heating .

- Salt Formation : Incomplete protonation during HCl treatment reduces isolated yield . Mitigation: Use anhydrous solvents, fresh NaN, and stoichiometric HCl.

Methodological Recommendations

- Synthetic Reproducibility : Report detailed reaction conditions (solvent batch, humidity).

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate target specificity via CRISPR knockouts .

- Safety : Adopt OSHA guidelines for azide handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.